molecular formula C13H11F2N B1406181 4-(3,5-Difluorobenzyl)-phenylamine CAS No. 1519363-80-4

4-(3,5-Difluorobenzyl)-phenylamine

Cat. No.: B1406181
CAS No.: 1519363-80-4
M. Wt: 219.23 g/mol
InChI Key: RDYPCTUWNRPCNV-UHFFFAOYSA-N
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Description

4-(3,5-Difluorobenzyl)-phenylamine is a valuable chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for compounds targeting a range of therapeutic areas. Its core structure, featuring a benzyl-linked aniline with meta-fluorine substitutions, is frequently employed in the design of active pharmaceutical ingredients and bioactive probes. Research indicates that the 3,5-difluorobenzyl motif is a critical pharmacophore in several inhibitor classes. For instance, this moiety is integral to the potency of advanced HIV-1 capsid inhibitors, where it contributes to high-affinity binding at a conserved site on the viral capsid protein, leading to disruption of the virus lifecycle . Furthermore, derivatives containing the 5-(3,5-difluorobenzyl)-1H-indazole subunit, which shares a similar benzyl core, have been identified as the active pharmacophore in potent and selective dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1, showing significant promise in oncology research, particularly for non-small cell lung cancer (NSCLC) . The strategic incorporation of fluorine atoms enhances the molecule's properties by influencing its electronegativity, metabolic stability, and membrane permeability, which are critical for optimizing the pharmacokinetic profiles of lead compounds . Researchers utilize this compound as a versatile building block to develop novel candidates for antiviral and anticancer therapies, as well as in the synthesis of compounds for protecting crops from phytopathogenic microorganisms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,5-difluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYPCTUWNRPCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Pivotal Role of the Difluorobenzyl Phenylamine Scaffold in Medicinal Chemistry

The difluorobenzyl-phenylamine scaffold is a privileged structure in medicinal chemistry, primarily due to the unique properties conferred by the fluorine atoms and the diarylamine core. The introduction of fluorine can influence a molecule's binding affinity to biological targets, its ability to cross cell membranes, and its resistance to metabolic degradation. The diarylamine structure itself is a common motif in a wide array of biologically active compounds.

Research into structurally related diarylamine derivatives has revealed their potential as potent inhibitors of various protein kinases. nih.govrsc.orgnih.gov Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer. The diarylamine scaffold can serve as a foundation for designing selective kinase inhibitors. For instance, 2,4-diarylaminopyrimidine derivatives have been extensively investigated as anaplastic lymphoma kinase (ALK) and ROS1 dual inhibitors, which are key targets in non-small-cell lung cancer. rsc.orgnih.gov The structural arrangement of the two aryl rings allows for specific interactions within the ATP-binding pocket of these kinases.

Furthermore, the N-benzyl-phenethylamine framework, which shares structural similarities with the difluorobenzyl-phenylamine scaffold, has been a focus of research for its interaction with serotonin (B10506) receptors. nih.govresearchgate.netnih.gov Specifically, derivatives of N-benzyl-phenethylamine have been identified as potent agonists for the 5-HT2A and 5-HT2C receptors, which are involved in various neurological processes. nih.govresearchgate.net The substitution pattern on the benzyl (B1604629) ring plays a critical role in modulating the affinity and selectivity of these compounds for different receptor subtypes.

The table below summarizes the research findings on compounds with related scaffolds.

Scaffold/Compound ClassBiological Target/ActivityResearch Focus
Diaryl amine derivativesKinesin spindle protein (KSP)Potent inhibition for anticancer applications nih.gov
2,4-Diarylaminopyrimidine analoguesAnaplastic lymphoma kinase (ALK) and ROS1Overcoming drug resistance in cancer therapy rsc.orgnih.gov
N-Benzyl phenethylamines5-HT2A/2C serotonin receptorsDevelopment of selective agonists for neurological research nih.govresearchgate.net
Fluorinated BenzenesulfonamidesAmyloid-β AggregationInhibition of aggregation for potential Alzheimer's disease therapy nih.govresearchgate.net

Exploration of Biological Activities in Preclinical Research Models

In Vitro Investigations of Biological Effects

Antimicrobial Activity against Pathogenic Organisms

Research into the antimicrobial properties of 4-(3,5-Difluorobenzyl)-phenylamine and its derivatives has shown potential against a range of pathogenic organisms. Studies have explored its efficacy against both bacterial and fungal strains. For instance, novel triazole derivatives containing the 4-(3,5-difluorobenzyl)phenyl moiety have been synthesized and evaluated for their antimicrobial activities.

One area of investigation has been its potential as an antifungal agent. Certain derivatives have been identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism of action for some fungicides.

Anticancer Activity in Cell Lines

The potential of this compound and its derivatives as anticancer agents has been a significant focus of preclinical research. These investigations have explored its effects on cell proliferation, apoptosis induction, and cell migration in various cancer cell lines.

Antiproliferative Effects and Apoptosis Induction:

Several studies have demonstrated the antiproliferative activity of compounds incorporating the this compound scaffold. For example, a series of novel 1,2,3-triazole-dithiocarbamate derivatives bearing this moiety were synthesized and showed significant antiproliferative activity against human cancer cell lines, including A549 (lung), MCF-7 (breast), HCT116 (colon), and HepG2 (liver). Some of these compounds were found to induce apoptosis, a form of programmed cell death, in these cancer cells.

Another study focused on pyrazole (B372694) derivatives containing the 4-(3,5-difluorobenzyl)phenyl group, which exhibited notable antiproliferative activity against several cancer cell lines. The mechanism of action for some of these compounds was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Furthermore, research has explored the role of this chemical structure in inhibiting specific cellular targets. For instance, derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a protein involved in the proliferation and survival of certain B-cell malignancies. Other studies have looked into its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Anti-migratory Potential:

The ability of cancer cells to migrate is a key factor in metastasis. Research has indicated that derivatives of this compound may possess anti-migratory properties. For example, some of the aforementioned 1,2,3-triazole-dithiocarbamate derivatives were found to inhibit the migration of cancer cells.

Interactive Data Table: Anticancer Activity of this compound Derivatives

Cell LineCancer TypeObserved Effects
A549LungAntiproliferative activity, Apoptosis induction
MCF-7BreastAntiproliferative activity, Apoptosis induction
HCT116ColonAntiproliferative activity, Apoptosis induction
HepG2LiverAntiproliferative activity

Anti-inflammatory Response Modulation

The anti-inflammatory potential of this compound derivatives has also been explored. Research has investigated their ability to modulate inflammatory pathways. For example, certain pyrazole derivatives containing this chemical structure have been studied for their anti-inflammatory activities.

Antiviral Properties

While less extensively studied than its other biological activities, there is some indication that derivatives of this compound may have antiviral properties. Research in this area is ongoing to determine the scope and mechanisms of such potential effects.

Antioxidant Activities

The antioxidant potential of compounds is a crucial area of research due to the role of oxidative stress in various diseases. While direct studies on the antioxidant activity of this compound are limited, the broader class of diarylamines, to which it belongs, has been investigated for antioxidant properties. The presence of the amine group can contribute to radical scavenging activity.

Antihypertensive Properties

The potential for this compound derivatives to influence blood pressure has been an area of interest. Research has explored compounds with this scaffold for their potential as antihypertensive agents. For instance, certain derivatives have been investigated for their ability to interact with targets relevant to blood pressure regulation.

In Vivo Assessment of Biological Activities in Animal Models

Comprehensive searches of scientific literature and preclinical research databases did not yield any specific data on the in vivo assessment of the biological activities of this compound in animal models. The following sections reflect the absence of available information.

Efficacy in Preclinical Disease Models (e.g., Tumor Growth Inhibition, Inflammatory Disease Models)

There is no publicly available scientific literature detailing the efficacy of this compound in established preclinical disease models. This includes a lack of studies on its potential for tumor growth inhibition in xenograft or syngeneic tumor models, as well as no data on its activity in animal models of inflammatory diseases.

Interactive Data Table: Efficacy of this compound in Preclinical Disease Models

Disease ModelAnimal SpeciesKey Findings
Data Not AvailableData Not AvailableData Not Available

Evaluation of Systemic Biological Responses in Animal Studies

No studies were identified that evaluated the systemic biological responses to the administration of this compound in animal subjects. Information regarding its pharmacokinetic profile, pharmacodynamic effects, or any other systemic biological impact in in vivo settings is not present in the available scientific record.

Interactive Data Table: Systemic Biological Responses to this compound in Animal Studies

Parameter AssessedAnimal ModelOutcome
Data Not AvailableData Not AvailableData Not Available

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

The initial step in understanding the biological impact of a compound involves identifying and validating its direct molecular targets. Research in this area has primarily focused on enzyme inhibition, with some exploration into receptor interactions.

Investigations into the enzymatic inhibition profile of derivatives of 4-(3,5-Difluorobenzyl)-phenylamine have revealed specific interactions, particularly with carbonic anhydrases.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes crucial for various physiological processes, including pH regulation and gas exchange. nih.gov Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and some cancers. nih.gov

A derivative, 3,5-Difluorobenzyl (4-sulphamoylphenyl)carbamimidothioate, has been studied for its inhibitory effects on several human (h) and bacterial carbonic anhydrase isoforms. nih.govresearchgate.net The studies demonstrated that this compound exhibits inhibitory activity, with varying potency across different isoforms. For instance, while it showed moderate to low nanomolar inhibition constants against hCA I, II, and VII, its efficacy against hCA XIII was less pronounced. nih.gov The compound was identified as one of the more potent inhibitors within its tested series against certain isoforms, although it was less potent than the standard drug Acetazolamide. nih.gov

Below is a summary of the inhibition constants (Kᵢ) for 3,5-Difluorobenzyl (4-sulphamoylphenyl)carbamimidothioate against various CA isoforms.

IsoformInhibition Constant (Kᵢ) in nM
hCA I85.8
hCA II12.1
hCA VII8.3
hCA XIII360.8
MscCA (bacterial)8761
StCA1 (bacterial)106.5
StCA2 (bacterial)267.3

Data sourced from a study on (4-sulphamoylphenyl)carbamimidothioates. nih.gov

Other Enzyme Systems

Tyrosine Kinases (TRK, ALK, ROS1, NTRK): A review of current scientific literature does not indicate that this compound has been specifically evaluated as an inhibitor of tyrosine kinases such as TRK, ALK, ROS1, or NTRK. nih.govnih.govchop.edu

Phosphodiesterase 4 (PDE4): There are no direct studies reporting the inhibitory activity of this compound against phosphodiesterase 4. PDE4 inhibitors are a class of drugs known for their anti-inflammatory effects. researchgate.netfrontiersin.orgnih.govmdpi.com

NF-κB Pathway Components: Direct inhibition of components within the NF-κB signaling pathway by this compound has not been documented in available research. mdpi.comnih.govnih.govnih.govmdpi.com

Monoamine Oxidases (MAO-A/B): Specific studies on the inhibitory effect of this compound against MAO-A or MAO-B are not present in the current literature. drugbank.comnih.govnih.govmdpi.commdpi.com

Acetylcholinesterase: There is no available data concerning the interaction of this compound with acetylcholinesterase.

Xanthine Oxidase: Research specifically investigating the inhibition of xanthine oxidase by this compound has not been reported. mdpi.comnih.govresearchgate.netnih.govmdpi.com

Comprehensive studies detailing the binding profile and modulatory effects of this compound on specific cellular receptors are not available in the current body of scientific literature.

Cellular Pathway Interrogation

Understanding how a compound affects cellular pathways provides insight into its broader biological effects, from influencing cell survival to modulating inflammatory responses.

Currently, there is a lack of published research investigating the specific effects of this compound on cellular pathways governing proliferation and apoptosis.

Direct evidence of this compound modulating key inflammatory signaling cascades is not documented in the available scientific literature. This includes a lack of specific data on its effects on:

NF-κB Nuclear Translocation: The process of NF-κB moving into the nucleus to activate pro-inflammatory genes is a critical step in the inflammatory response. nih.govnih.gov No studies have specifically linked this compound to the inhibition of this process.

COX-2 Expression: Cyclooxygenase-2 (COX-2) is an enzyme upregulated during inflammation. There is no evidence to suggest that this compound modulates its expression. nih.govmdpi.comnih.govmdpi.comresearchgate.net

Cytokine Release: The release of signaling molecules known as cytokines is a hallmark of inflammation. nih.govnih.govnih.gov The effect of this compound on cytokine release has not been reported.

Oxidative Stress: Investigations into the potential role of this compound in modulating cellular oxidative stress pathways have not been reported in the reviewed scientific literature.

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological targets of a compound and the nature of its interactions at the molecular level.

A typical output of a molecular docking study includes a binding energy score, which estimates the strength of the interaction, and a visual representation of the binding pose, highlighting key intermolecular contacts.

Table 1: Hypothetical Key Interactions for 4-(3,5-Difluorobenzyl)phenylamine in a Protein Binding Site

Interacting Group of LigandPotential Interacting Residue (Example)Type of Interaction
Phenylamine RingTyrosine, Phenylalanineπ-π Stacking
Amine LinkerAspartic Acid, Glutamic AcidHydrogen Bond
3,5-Difluorobenzyl RingVariousHalogen Bonding, Hydrophobic Interactions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its complexes over time. This technique is essential for assessing the stability of a ligand-protein complex predicted by molecular docking and for exploring the conformational landscape of the ligand itself.

For 4-(3,5-Difluorobenzyl)phenylamine, an MD simulation would reveal the flexibility of the molecule, particularly the rotational freedom around the methylene (B1212753) bridge connecting the two phenyl rings. When docked into a protein's active site, an MD simulation could confirm whether the initial binding pose is stable or if the ligand undergoes significant conformational changes to adopt a more favorable orientation. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about the distribution of electrons within 4-(3,5-Difluorobenzyl)phenylamine and identify regions that are susceptible to chemical reactions.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic attack. For 4-(3,5-Difluorobenzyl)phenylamine, the electron-rich amine group would likely be a site for electrophilic attack, while the electron-deficient difluorobenzyl ring could be susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties from DFT (General)

PropertySignificance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO GapRelates to chemical reactivity and stability.
Electrostatic Potential MapVisualizes charge distribution and reactive sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built using a dataset of compounds with known activities and are used to predict the activity of new, untested compounds.

While no specific QSAR models for 4-(3,5-Difluorobenzyl)phenylamine are reported, it could be included in the development of a QSAR model for a series of diarylamine derivatives targeting a particular biological endpoint. The model would use various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and structural features, to establish a correlation with the observed activity. The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²).

In Silico Pharmacokinetic and Pharmacodynamic Predictions (Excluding Clinical Outcomes)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in drug development.

For 4-(3,5-Difluorobenzyl)phenylamine, various online tools and software could be used to predict its ADMET properties. For example, predictions could be made for its oral bioavailability, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. These predictions are based on the molecule's structural features and comparison to databases of known compounds.

Table 3: General In Silico ADMET Predictions for Diarylamine-like Structures

ADMET PropertyPredicted Outcome (General Trend)
Oral BioavailabilityModerate to High
Blood-Brain Barrier PenetrationVariable, depends on specific substitutions
Cytochrome P450 InhibitionPossible, requires specific analysis
Plasma Protein BindingLikely High

Conformational Analysis and Atropisomerism Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For diarylamines, a key conformational feature is the potential for atropisomerism, which is a type of stereoisomerism arising from hindered rotation around a single bond.

The structure of 4-(3,5-Difluorobenzyl)phenylamine, with its two phenyl rings connected by a flexible methylene-amino linker, allows for a range of conformations. The presence of the two fluorine atoms on one of the benzyl (B1604629) ring does not introduce sufficient steric hindrance to result in stable atropisomers at room temperature. However, the rotational barrier around the C-N bonds can be influenced by the electronic effects of the substituents. Computational methods, such as DFT, can be used to calculate the energy barriers for rotation around these bonds and to identify the most stable conformations of the molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluorination Pattern and Substituents on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy to modulate their biological properties. mdpi.com Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com

The 3,5-difluorination pattern on the benzyl (B1604629) ring of 4-(3,5-Difluorobenzyl)-phenylamine is particularly significant. Research on various molecular scaffolds has demonstrated that the specific placement of halogen atoms is crucial for activity. For instance, in a series of compounds targeting the BRAF enzyme, fluorine substitution at the 2 or 3 position of an aryl ring enhanced potency, whereas a fluorine atom at the 4-position resulted in a moderate decrease in activity. acs.org Similarly, studies on antifungal agents identified 3,5-dichlorobenzyl alcohol as a highly active fragment, suggesting that the 3,5-disubstitution pattern is favorable for biological activity. nih.gov This pattern can influence the molecule's conformation and electronic distribution, optimizing interactions with target proteins. mdpi.com

The potency of fluorinated compounds is also dependent on the nature of other substituents. In the development of leukotriene receptor antagonists, the introduction of fluorinated amide substituents into a 3-(arylmethyl)-1H-indole-5-carboxamide series led to the discovery of highly potent molecules. drugbank.com In another example, studies on kinase inhibitors revealed a preference for small, lipophilic substituents like halogens on the aniline moiety, which fits deeply into the hydrophobic region of the ATP-binding site. acs.org

The table below summarizes the observed impact of halogen substitution patterns on biological activity in related compound classes.

Compound Class Substitution Pattern Effect on Biological Activity Reference
Aryl Kinase Inhibitors2- or 3-FluoroIncreased Potency acs.org
Aryl Kinase Inhibitors4-FluoroDecreased Potency acs.org
Benzyl Alcohol Derivatives3,5-DichloroHigh Antifungal Activity nih.gov
3-BenzylmenadionesPositional Fluoro-substitutionModulated Antiplasmodial Activity mdpi.com

Role of the Phenylamine Moiety in Modulating Activity

The diarylamine scaffold, which includes the phenylamine moiety, is a privileged structure found in numerous biologically active compounds and approved drugs. nih.govdoaj.orgacs.org This structural unit is crucial for establishing key interactions with biological targets. The phenylamine portion can act as a hydrogen bond donor and acceptor, and its aromatic ring can participate in π-π stacking and hydrophobic interactions.

Furthermore, derivatization of the amine can have a profound impact on activity. In a series of diarylamine-amide derivatives, the N-unsubstituted compound (R=H) was found to be almost inactive, demonstrating the critical role of substitution on the nitrogen atom for maintaining biological function. nih.gov

Influence of the Benzyl Linker on Molecular Recognition and Efficacy

Research on N-benzyl phenethylamines has shown that the N-benzyl substitution can significantly enhance both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov This suggests that the benzyl group itself can form productive interactions with the target protein. The diarylmethyl amine scaffold, which is structurally analogous, has also been explored for its therapeutic potential, underscoring the importance of the central methylene (B1212753) linker in diaryl systems. researchgate.net The conformation of this linker can be influenced by the substituents on the flanking phenyl rings, creating a complex interplay that fine-tunes the biological activity.

Effects of Heterocyclic Annulation and Functional Group Derivatization on Activity Profiles

Modifying the core structure of this compound through heterocyclic annulation or functional group derivatization represents a key strategy for optimizing its activity profile. Replacing one of the phenyl rings with a bioisosteric heterocycle, such as a pyridine, thiophene, or triazole, can alter the compound's solubility, polarity, and hydrogen bonding capacity, potentially leading to improved potency and selectivity. mdpi.com

For example, the replacement of a naphthalene ring with a substituted benzo[b]thiophene in a series of antimycotics led to compounds with significantly enhanced activity against Candida albicans. nih.gov This demonstrates that such modifications can selectively enhance activity against specific targets. nih.gov Similarly, the introduction of heterocyclic amines to a benzanthrone core was shown to modulate the molecule's photophysical properties, indicating that such derivatization can significantly alter molecular characteristics. mdpi.com

Functional group derivatization on the phenylamine nitrogen or the aromatic rings can also have a substantial impact. As seen in studies on diaminocarbazole derivatives, alkyl substitution at the N9 position was explored to mitigate mutagenicity while retaining the desired biological activity, highlighting how targeted derivatization can refine a compound's properties. nih.gov

The table below illustrates the effects of various structural modifications on the biological activity of related scaffolds.

Modification Strategy Example Scaffold Observed Effect Reference
Heterocyclic BioisostereBenzo[b]thiophene for NaphthaleneEnhanced and selective antifungal activity nih.gov
Functional Group DerivatizationN-substitution on Diarylamine-amideEssential for cytotoxic activity nih.gov
Heterocyclic Substitution3-Heterylamino-benzanthroneAltered photophysical properties mdpi.com
Alkyl SubstitutionN9 of diaminocarbazoleAvoided mutagenicity nih.gov

Stereochemical Considerations in Biological Efficacy

Stereochemistry plays a pivotal role in the efficacy and selectivity of chiral drugs. nih.gov Although this compound is achiral, the introduction of chiral centers through derivatization would necessitate a thorough evaluation of the stereochemical impact on its biological activity. It is a well-established principle that different enantiomers of a chiral molecule can exhibit widely different potencies, metabolic fates, and toxicities. nih.gov

For instance, in a study of antimalarial compounds, isomers with the "natural" (5S, αS) configuration were found to be significantly more active than their corresponding enantiomers and diastereoisomers. nih.gov This highlights the high degree of stereospecificity often required for effective drug-target interactions. In another example involving fluorinated indolecarboxamides, the R-enantiomer was found to be modestly more potent than the S-enantiomer, again demonstrating that stereochemistry can fine-tune biological efficacy. drugbank.com

Furthermore, stereochemical features can influence how a molecule is transported across biological membranes. Studies on phenylalanine analogs have shown that their stereochemistry is a key determinant for selective transport by the L-type amino acid transporter 1 (LAT1). nih.gov Even in the absence of a chiral center, restricted rotation around single bonds in diaryl systems can lead to a form of stereoisomerism known as atropisomerism, which can be exploited to enhance target selectivity. acs.org

Future Directions and Research Perspectives

Elucidation of Novel Biological Targets and Pathways

The diarylamine and N-benzyl-phenylamine cores are present in molecules targeting a wide range of biological systems. nih.govfrontiersin.orgnih.govrsc.org A primary avenue for future research involves identifying and validating novel biological targets for compounds like 4-(3,5-Difluorobenzyl)-phenylamine.

Current research has implicated similar structures in several key areas:

Oncology: Derivatives have been investigated as inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer. nih.gov The diarylamine scaffold has also been used to develop cytotoxic agents that induce apoptosis in cancer cell lines. nih.govfrontiersin.orgnih.gov

Immunology: The structurally related N-benzyl phenethylamines have been studied as agonists for serotonin (B10506) receptors 5-HT2A/2C, which play roles in inflammation and autoimmune responses. nih.gov

Neuroscience: N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown high affinity and selectivity for σ1 receptors, which are implicated in various neurological and psychiatric disorders. acs.org

Future research will likely employ in silico repositioning strategies to screen this compound and its analogs against extensive databases of biological targets. f1000research.com This computational approach can predict new uses for existing chemical scaffolds by comparing their structures to known ligands in databases like DrugBank and ChEMBL. f1000research.com Such campaigns can rapidly identify potential new therapeutic avenues, which can then be validated through targeted biological testing. f1000research.com This strategy maximizes the value of existing synthetic compounds and can circumvent challenges associated with novel compound synthesis. f1000research.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental methods has revolutionized drug discovery and will be central to exploring the potential of this compound. emanresearch.orgnih.govopenmedicinalchemistryjournal.com Computer-aided drug design (CADD) offers powerful tools for accelerating the discovery process, from hit identification to lead optimization. nih.govacs.org

Key integrated methodologies include:

Structure-Based Virtual Screening (SBVS): When the 3D structure of a target protein is known, SBVS and molecular docking can simulate the interaction between the target and a library of small molecules, including analogs of this compound. emanresearch.orgopenmedicinalchemistryjournal.com This allows for the rapid identification of promising hit compounds.

Pharmacophore Modeling and 3D-QSAR: In the absence of a target structure, ligand-based methods can be used. nih.govemanresearch.org By analyzing a set of molecules known to be active, a pharmacophore model representing the essential structural features for biological activity can be generated. openpharmaceuticalsciencesjournal.com This model can then be used to screen for new compounds or to build Quantitative Structure-Activity Relationship (QSAR) models that predict the activity of novel analogs. emanresearch.orgopenpharmaceuticalsciencesjournal.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to understand binding stability and the impact of molecular flexibility on the interaction. emanresearch.org

High-Throughput Screening (HTS): Computational hits are validated experimentally through HTS, which allows for the rapid testing of thousands of compounds. nih.govnih.gov This combination of in silico pre-screening and experimental validation focuses resources on the most promising candidates. nih.gov

These computational techniques, validated by experimental data, enable a more rational and efficient approach to drug design, reducing costs and timelines. emanresearch.orgemanresearch.org

Rational Design of Highly Potent and Selective Analogs

Rational drug design aims to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For the this compound scaffold, structure-activity relationship (SAR) studies are crucial for guiding these modifications. nih.govnih.gov

SAR studies on related N-benzyl-2-phenylpyrimidin-4-amine and N-benzyl phenethylamine (B48288) derivatives have yielded key insights. nih.govnih.gov For example, substitutions on the phenyl rings can dramatically influence binding affinity and selectivity. nih.govacs.org In one study of σ1 receptor ligands, halogen substitutions on the phenylacetamide aromatic ring generally increased affinity for σ2 receptors, while electron-donating groups resulted in weaker affinity. acs.org Similarly, in a series of 5-HT2A/2C agonists, the substituent on the N-benzyl group was found to influence the interaction of substituents at the 4-position of the phenethylamine ring. nih.gov

Future design strategies will involve:

Systematic Modification: Synthesizing and testing a matrix of analogs with varied substituents on both aromatic rings to map the SAR landscape.

Bioisosteric Replacement: Replacing functional groups (like the fluorine atoms) with other groups that have similar physical or chemical properties to fine-tune binding interactions and improve metabolic stability.

Scaffold Hopping: Using computational tools to identify novel core structures that maintain the key pharmacophoric features of the this compound scaffold but possess different intellectual property or improved properties. nih.gov

Modification AreaExample SubstitutionObserved/Potential EffectCitation
Phenylamine Ring Hydroxyl (-OH)May enhance biological activity through hydrogen bonding. mdpi.com
Amino (-NH2)Can significantly enhance potency. mdpi.com
Halogens (-F, -Cl, -Br)Can influence selectivity and binding affinity. acs.org
Benzyl (B1604629) Ring Methylene (B1212753) dioxyIncreased selectivity in certain N-benzyl phenethylamines. nih.gov
4-Fluoro, 4-ChloroImpressive anticancer activities in platinum(IV) complexes. rsc.org
Connecting Bridge PyrimidineCore structure in potent USP1/UAF1 inhibitors. nih.gov

This table presents hypothetical and observed effects based on studies of structurally related compounds.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

Translating a promising compound from the lab to the clinic requires robust preclinical testing to evaluate efficacy and understand its mechanism of action. anilocus.comwuxiapptec.com The limitations of traditional 2D cell cultures and animal models have spurred the development of more physiologically relevant systems. trilogywriting.comnih.gov

Future research on analogs of this compound will benefit from:

3D Cell Culture Models: Organoids and spheroids more accurately mimic the in vivo environment, including cell-cell interactions and tissue architecture, making them better predictors of a drug's efficacy and toxicity. nih.govtechnologynetworks.comsigmaaldrich.com For example, neural retinal organoids can be derived from induced pluripotent stem cells (iPSCs) from healthy or diseased lines to test potential therapeutics. technologynetworks.com

Organ-on-a-Chip (OOC) Systems: These microfluidic devices replicate the functions of human organs. nih.gov A gut-liver OOC model, for instance, can simulate the absorption and metabolism of an orally administered drug, providing crucial data that is more relevant than animal models. nih.gov

Humanized Animal Models: These are animal models (e.g., mice) that have been engineered to express human genes or carry human cells or tissues. They are particularly valuable for studying human-specific targets or immune responses.

Patient-Derived Xenografts (PDX): In oncology research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more personalized and predictive model for evaluating anticancer agents.

The FDA Modernization Act 2.0 now allows for alternatives to animal testing, encouraging the use of these advanced in vitro and in silico models for regulatory submissions. nih.gov

Model TypeDescriptionApplication for Diaryl-amine ResearchCitation
3D Organoids Self-organizing 3D cell cultures that mimic organ structure and function.Testing efficacy of anticancer analogs on tumor organoids; assessing neuro-activity on neural organoids. nih.govtechnologynetworks.com
Organ-on-a-Chip Microfluidic devices containing living cells that replicate organ-level physiology.Evaluating metabolism and potential toxicity of analogs using Gut-Liver-on-a-Chip systems. nih.gov
Humanized Mice Mice engrafted with human cells, tissues, or genes.Studying the effects of immunomodulatory analogs on a humanized immune system. nih.gov
Patient-Derived Xenografts (PDX) Implantation of patient tumor tissue into immunodeficient mice.Assessing the efficacy of novel anticancer diaryl-amine derivatives against specific patient tumors.

Addressing Reproducibility Challenges in Preclinical Research

A significant "reproducibility crisis" has been identified in preclinical research, where findings from one lab often cannot be replicated by another. trilogywriting.comtrilogywriting.com This issue wastes resources and hinders the translation of promising discoveries into new medicines. trilogywriting.comjpccr.eu Addressing this challenge is paramount for the future development of compounds like this compound.

Factors contributing to irreproducibility include poor experimental design, lack of standardized protocols, improper statistical analysis, and a publication bias towards positive results. trilogywriting.comjpccr.eu

Strategies to enhance reproducibility include:

Rigorous Experimental Design: This involves using adequate sample sizes determined by power calculations, randomization, and blinding to reduce bias. trilogywriting.comjpccr.eu

Standardization and Transparency: Implementing standardized and detailed protocols for both in vitro and in vivo models is crucial. trilogywriting.comnih.gov Sharing these protocols in publications allows for accurate replication of experiments. nih.gov

Preregistration of Studies: Similar to clinical trials, preregistering preclinical study designs and analysis plans can help prevent selective reporting and publication bias. nih.gov

Data Management: Adopting standardized practices for recording and managing data, including the use of witnessed lab notebooks or electronic lab notebooks, ensures data integrity. trilogywriting.com

By embracing principles from the highly regulated field of clinical research, such as detailed protocol reporting and independent review, the preclinical development pipeline can become more robust and reliable. trilogywriting.comtrilogywriting.com This will ensure that the therapeutic potential of promising scaffolds like this compound is evaluated on a foundation of high-quality, reproducible science.

Q & A

Q. How does the difluorobenzyl group affect photophysical properties in fluorescent probes?

  • Methodological Answer : Fluorine’s electronegativity red-shifts emission maxima (Δλ ~20 nm vs. non-fluorinated analogs). TD-DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with Stokes shifts. Experimental validation uses time-resolved fluorescence (TCSPC) to measure lifetime changes (τ ~4–6 ns) .

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.